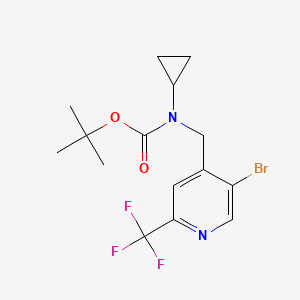
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate: is a complex organic compound that features a trifluoromethyl group, a bromine atom, and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to introduce the bromine atom at the desired position.
Trifluoromethylation: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones.
Reduction: De-brominated derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a probe in biochemical assays to investigate enzyme interactions and binding affinities.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties can be leveraged to create products with improved efficacy and stability.
Mécanisme D'action
The mechanism of action of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ((5-iodo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-chloro-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
Uniqueness
The presence of the bromine atom in this compound makes it unique compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in certain applications.
Propriétés
Formule moléculaire |
C15H18BrF3N2O2 |
|---|---|
Poids moléculaire |
395.21 g/mol |
Nom IUPAC |
tert-butyl N-[[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C15H18BrF3N2O2/c1-14(2,3)23-13(22)21(10-4-5-10)8-9-6-12(15(17,18)19)20-7-11(9)16/h6-7,10H,4-5,8H2,1-3H3 |
Clé InChI |
QZOMCOPASLDWAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC(=NC=C1Br)C(F)(F)F)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


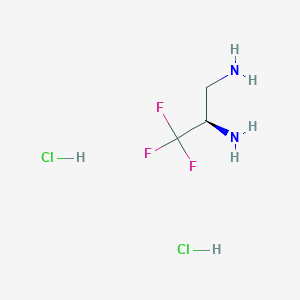


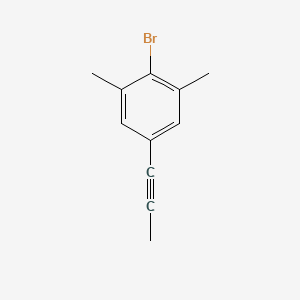


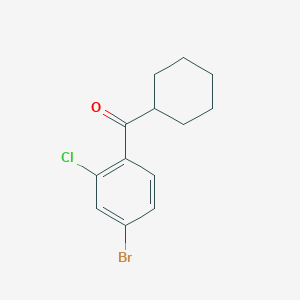

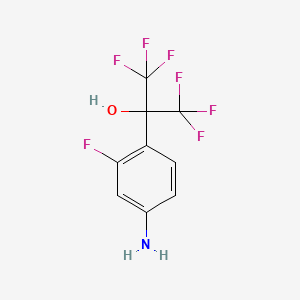
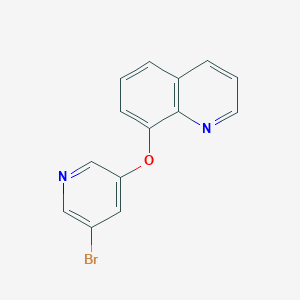


![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)

